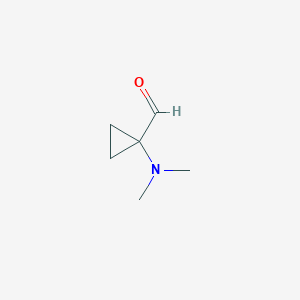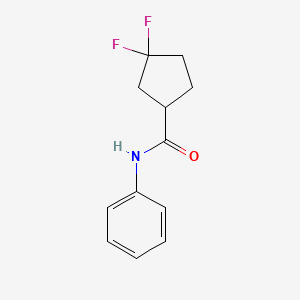
3,3-difluoro-N-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-difluoro-N-phenylcyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H12F2NO It is characterized by the presence of two fluorine atoms attached to the cyclopentane ring and a phenyl group attached to the carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-phenylcyclopentane-1-carboxamide typically involves the reaction of 3,3-difluorocyclopentanone with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,3-difluorocyclopentanone and aniline.
Catalyst: A suitable acid or base catalyst.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-N-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atoms on the cyclopentane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3,3-difluoro-N-phenylcyclopentane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient. Its unique structure may impart specific biological activities.
Materials Science: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: Researchers may investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,3-difluoro-N-phenylcyclopentane-1-carboxamide: Similar in structure but with different substituents on the cyclopentane ring.
N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide: A related compound with a single fluorine atom on the phenyl ring.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the cyclopentane ring, which may impart specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H13F2NO |
|---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
3,3-difluoro-N-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H13F2NO/c13-12(14)7-6-9(8-12)11(16)15-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16) |
InChI Key |
WCNICHHXSBWPJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(=O)NC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


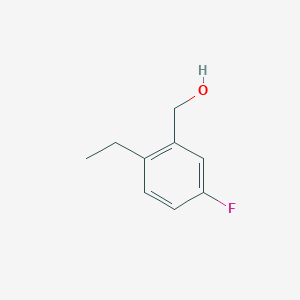
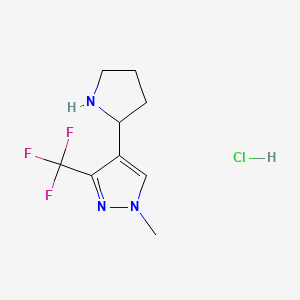
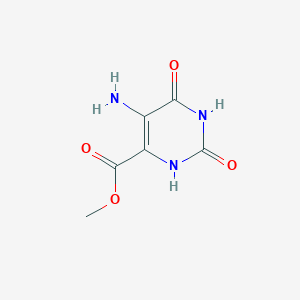
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)
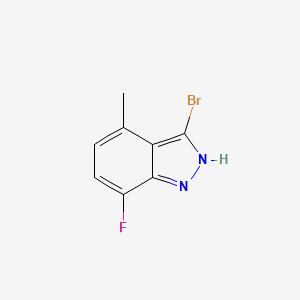

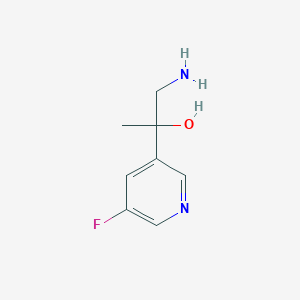

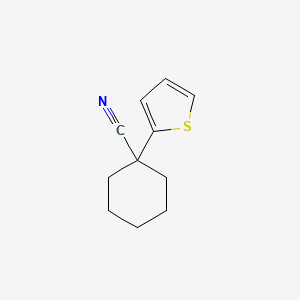
![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
